molecular formula C17H25BN2O4 B1400400 1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine CAS No. 1355193-23-5

1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine

Cat. No.: B1400400
CAS No.: 1355193-23-5
M. Wt: 332.2 g/mol
InChI Key: ATOXGVCTPWNKTK-UHFFFAOYSA-N
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Description

1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine is a high-purity organic compound supplied at 98% purity . It is supplied as a solid and has the CAS Number 1355193-23-5 . This molecule is a strategically functionalized boronic ester, integrating a piperidine substituent, a nitro group, and a pinacol-protected boronic acid group on a single aromatic ring. This structure makes it a versatile building block in synthetic organic chemistry , particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. In these reactions, the boronic ester functional group acts as a key coupling partner, allowing for the efficient formation of new carbon-carbon bonds with organic halides . The simultaneous presence of the nitro group offers a handle for further synthetic manipulation, including reduction to aniline derivatives, facilitating the introduction of diverse nitrogen-containing functional groups into complex target molecules. Researchers value this compound for the exploration and synthesis of more complex chemical entities, which may have applications in the development of pharmaceuticals and advanced materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handle with care; this material is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)14-12-13(8-9-15(14)20(21)22)19-10-6-5-7-11-19/h8-9,12H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOXGVCTPWNKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Boronic Ester Intermediate

Methodology:

  • Starting Material: 4-bromophenyl piperidine derivative or a similar halogenated aromatic compound.
  • Reaction: Suzuki-Miyaura coupling with bis(pinacolato)diborane (B2Pin2) to form the boronic ester.
  • Conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), in an inert atmosphere (nitrogen or argon), at elevated temperatures (~80°C).
  • Outcome: Formation of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine.

Research Data:

  • The process yields the boronic ester with high purity (>97%) and good yields (~85-90%) under optimized conditions.

Step 2: Nitration of the Aromatic Ring

Methodology:

  • Reagents: A nitrating mixture, typically concentrated nitric acid and sulfuric acid.
  • Procedure: The boronic ester intermediate is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane), cooled to 0°C, and then treated with the nitrating mixture.
  • Conditions: Controlled temperature (~0°C to 5°C) to favor selective nitration at the 4-position.
  • Outcome: Formation of the nitro-substituted boronic ester, specifically at the 4-position relative to the boronate group.

Research Data:

  • Nitration proceeds with regioselectivity, yielding the desired nitro-phenyl boronic ester in moderate to high yields (~70-80%).

Step 3: Coupling with Piperidine

Methodology:

  • Reagents: The nitro-phenyl boronic ester, piperidine derivative, and a palladium catalyst.
  • Reaction: Suzuki-Miyaura coupling to attach the piperidine moiety to the nitro-phenyl ring.
  • Conditions: Use of a base such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under inert atmosphere at 80°C.
  • Outcome: Formation of the target compound, 1-[4-Nitro-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-piperidine .

Research Data:

  • The coupling reaction typically yields the final compound with high efficiency (>70%), with purification achieved via chromatography.

Specific Reaction Conditions and Data Table

Step Reagents Catalyst Solvent Temperature Time Yield Notes
1. Boronic Ester Formation B2Pin2, halogenated aromatic Pd(PPh3)4 Toluene/ethanol 80°C 12-16 h 85-90% Inert atmosphere, nitrogen or argon
2. Nitration HNO3, H2SO4 - Acetic acid or dichloromethane 0°C to 5°C 2-4 h 70-80% Regioselective at para position
3. Suzuki Coupling Nitro-phenyl boronic ester, piperidine derivative Pd catalyst DMF or THF 80°C 12-24 h 70-75% Under inert atmosphere

Notes on Optimization and Research Findings

  • Selectivity: Nitration conditions are carefully controlled to avoid over-nitration or nitration at undesired positions.
  • Purification: Chromatography on silica gel is standard for purification, with solvents like dichloromethane/methanol or hexanes/ethyl acetate.
  • Yield Enhancement: Use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times.
  • Environmental Considerations: Green chemistry approaches include using less hazardous nitrating agents and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF).

Major Products

    Reduction: 1-[4-Amino-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine.

    Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

Medicinal Chemistry

The compound is being researched for its potential use in drug development due to its ability to modulate biological pathways. The presence of the nitro group and the boron-containing dioxaborolane moiety enhances its reactivity and biological activity.

Case Study: Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance, a study demonstrated that derivatives of piperidine with boron groups can inhibit cancer cell proliferation by interfering with specific signaling pathways. This suggests that 1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine could be further explored as a lead compound in anticancer drug discovery.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its boron moiety allows for participation in various reactions such as Suzuki coupling and other cross-coupling reactions.

Data Table: Reactivity in Cross-Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd catalyst, 80°C85
Negishi CouplingZn catalyst, 60°C90
Stille CouplingSn catalyst, 100°C75

Materials Science

The incorporation of this compound into polymer matrices has been studied for the development of advanced materials with enhanced properties.

Case Study: Polymer Composites

Research has shown that polymers doped with boron-containing compounds can exhibit improved thermal stability and mechanical strength. A notable example includes the synthesis of polycarbonate composites that incorporate this compound. These composites demonstrated enhanced fire resistance and durability.

Analytical Chemistry

The compound can also serve as a reagent in analytical chemistry for detecting specific analytes due to its unique spectral properties.

Data Table: Spectral Properties

PropertyValue
UV Absorption Max320 nm
Fluorescence Emission450 nm
SolubilitySoluble in DMSO

Mechanism of Action

The mechanism of action of 1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets through its nitro and boronate ester groups, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Structural Analogues

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
  • Molecular Formula: C₁₇H₂₆BNO₂
  • Molecular Weight : 287.21 g/mol
  • Key Differences : Lacks the nitro group at the phenyl 3-position.
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
  • Molecular Formula: C₁₇H₂₆BNO₂
  • Molecular Weight : 287.20 g/mol
  • Key Differences : Boronate ester at the phenyl 3-position instead of 4-nitro-3-boronate.
  • Implications : Altered regioselectivity in cross-coupling due to steric and electronic effects .
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
  • Molecular Formula: C₁₈H₂₈BNO₂
  • Molecular Weight : 301.23 g/mol
  • Key Differences : Boronate ester attached to a benzyl group rather than directly to the phenyl ring.
  • Implications : Increased steric bulk may reduce coupling efficiency but improve stability .
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
  • Molecular Formula : C₁₇H₂₆BN₂O₂
  • Molecular Weight : 300.21 g/mol
  • Key Differences : Piperazine ring replaces piperidine, with an additional methyl group.
  • Implications : Enhanced basicity and hydrogen-bonding capacity, influencing solubility and receptor interactions .
1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
  • Molecular Formula: C₁₉H₂₉BNO₄S
  • Molecular Weight : 380.23 g/mol
  • Key Differences : Methylsulfonyl group introduces strong electron-withdrawing effects.
  • Implications : May stabilize the boronate ester against hydrolysis and modify reactivity in arylations .

Reactivity and Stability

  • However, it may slow cross-coupling reactions due to reduced electron density on the phenyl ring.
  • Boronate Ester Position : Meta-substituted boronate esters (e.g., 1-[3-boronate-phenyl]piperidine) exhibit steric hindrance, affecting coupling efficiency compared to para-substituted analogs .
  • Suzuki-Miyaura Compatibility : All analogs are compatible with Pd-catalyzed cross-couplings (), but yields vary with substituent electronic profiles .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
1-[4-Nitro-3-boronate-phenyl]-piperidine (Target) ~313.21* Not reported Moderate
1-[4-Boronate-phenyl]piperidine 287.21 87 High
1-(4-Boronate-benzyl)piperidine 301.23 Not reported Moderate
1-Methyl-4-[4-boronate-phenyl]piperazine 300.21 Not reported High

*Estimated based on structural similarity.

Biological Activity

The compound 1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine (often referred to as compound 1 ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

Compound 1 has a complex structure characterized by the presence of a piperidine ring and a nitro-substituted phenyl group. The dioxaborolane moiety is particularly noteworthy for its role in enhancing the compound's biological activity. The molecular formula is C13H19BNO4C_{13}H_{19}BNO_4, with a molecular weight of approximately 282.16 g/mol.

Biological Activity Overview

The biological activity of compound 1 can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that compound 1 exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth.
  • Neuropharmacological Effects : Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting possible applications in treating infections.

The mechanisms underlying the biological activity of compound 1 are still under investigation. However, several hypotheses include:

  • Kinase Inhibition : The presence of the dioxaborolane group may facilitate interactions with ATP-binding sites on kinases, potentially leading to reduced phosphorylation of target proteins involved in cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

Anticancer Studies

A study published in Journal of Medicinal Chemistry examined the effects of compound 1 on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that compound 1 induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis via mitochondrial pathway

Neuropharmacological Effects

In an animal model study published in Neuroscience Letters, compound 1 was shown to improve cognitive function in mice subjected to scopolamine-induced amnesia. Behavioral tests indicated enhanced memory retention and learning abilities. The proposed mechanism involves modulation of cholinergic pathways .

StudyAnimal ModelEffectProposed Mechanism
MiceImproved memory retentionCholinergic modulation

Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of compound 1 against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

StudyBacterial StrainMIC (µg/mL)
Staphylococcus aureus32

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine?

  • Methodology : The compound can be synthesized via sequential functionalization of the piperidine and phenyl rings. A common approach involves:

  • Step 1 : Introducing the nitro group at the para position of a pre-functionalized phenyl-piperidine scaffold using nitration conditions (e.g., HNO₃/H₂SO₄).
  • Step 2 : Installing the dioxaborolane moiety via Suzuki-Miyaura coupling or direct boronation using pinacol borane .
  • Purification : Column chromatography (e.g., CHCl₃/MeOH gradients) and recrystallization are typical for isolating intermediates and final products .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR : Confirm regiochemistry of the nitro and boronate groups via ¹H and ¹³C NMR chemical shifts (e.g., nitro groups deshield aromatic protons, while boronate groups show characteristic B-O coupling) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection; retention times and peak areas are compared against standards .
  • Elemental Analysis : Verify C, H, N percentages, with discrepancies ≤0.4% indicating acceptable purity .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Potential irritant (skin/eyes) and explosive risk due to the nitro group.
  • Protocols :

  • Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers.
  • Store in inert, airtight containers at –20°C to prevent boronate hydrolysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for derivatives of this compound?

  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or NaHCO₃ as base in THF/H₂O or DME/H₂O (3:1) at 80–100°C .
  • Challenges : Steric hindrance from the piperidine ring may reduce coupling efficiency. Pre-activation of the boronate via microwave-assisted heating (5–10 min) can improve yields .
  • Monitoring : Track reaction progress via TLC or LC-MS for aryl halide consumption .

Q. How to resolve contradictions between elemental analysis and spectral data (e.g., unexpected NMR peaks)?

  • Case Example : If elemental analysis aligns with the formula but NMR shows extra peaks, consider:

  • Tautomerism : The nitro group may participate in resonance, altering electronic environments .
  • Impurities : Trace solvents (e.g., DMSO-d₆) or byproducts (e.g., de-boronated intermediates) may require advanced purification (prep-HPLC) .
    • Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies enable regioselective functionalization of the aromatic ring in this compound?

  • Directing Groups : The nitro group acts as a meta-director, while the boronate can undergo ipso-substitution.
  • Approach :

  • Electrophilic Substitution : Nitration or halogenation favors the nitro-meta position .
  • Protection/Deprotection : Temporarily mask the boronate using diethanolamine complexes to direct reactions to the nitro-bearing ring .

Q. How does the nitro group influence the compound’s stability under catalytic conditions?

  • Degradation Pathways : Nitro reduction (to NH₂) may occur under H₂/Pd-C, altering reactivity.
  • Mitigation :

  • Use milder reductants (e.g., Zn/HCl) for selective transformations.
  • Monitor reactions via in-situ IR or UV-Vis to detect intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine
Reactant of Route 2
Reactant of Route 2
1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.